molecular formula C11H15N3O B1438993 (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone CAS No. 1135283-64-5

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone

Cat. No. B1438993
M. Wt: 205.26 g/mol
InChI Key: BUCMPIYSGGLZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone” is an organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 . It is a specialty product used for proteomics research .

Scientific Research Applications

Enantioseparation and Pharmaceutical Applications

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is a key synthetic intermediate for cardiotonic agents like levosimendan. Research has developed efficient preparative methods for isolating enantiomers of this compound using polar organic solvent chromatography and supercritical fluid chromatography. These methods leverage polysaccharide-based chiral stationary phases and are suitable for the pharmaceutical industry (Cheng, Cai, Fu, & Ke, 2019).

Chromatographic Techniques

Various chromatographic techniques have been applied to compounds structurally similar to (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone. For instance, column and thin-layer chromatographic methods have been developed for the separation and quantitative determination of related pyridazinone isomers (Dulak, Kovač, & Rapos, 1967).

Molecular Structures in Cardiovascular Research

The crystal and molecular structures of pyridazinone derivatives, including (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone, have been investigated to understand their cardiovascular properties. Such studies are crucial in determining the relationship between molecular structure and cardiovascular effects (Prout, Bannister, Burns, Chen, Warrington, & Vinter, 1994).

Synthesis and Evaluation in Pharmaceutical Context

Synthetic methods for related pyridazinone derivatives have been explored for their potential pharmaceutical applications. This includes the synthesis of compounds for the evaluation of anticonvulsant activity (Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011). Furthermore, the synthesis and pharmacological evaluation of pyridazinone derivatives have been undertaken to develop safer non-steroidal anti-inflammatory drugs (Husain, Khokra, Seth, Garg, Kaushik, Ahmad, & Khan, 2017).

Role in Development of Cardioactive Agents

The (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone moiety is a significant structural component of many cardio-active pyridazinone derivatives used clinically or in trials. This includes drugs like imazodan, CI-930, pimobendan, among others (Imran & Abida, 2016).

properties

IUPAC Name

(4-aminophenyl)-(diazinan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13-14/h3-6,13H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCMPIYSGGLZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
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(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
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(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
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(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
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(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone

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